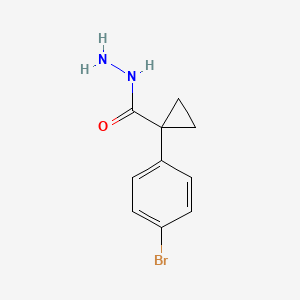

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

CAS No.: 1098360-87-2

Cat. No.: VC3346054

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1098360-87-2 |

|---|---|

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 1-(4-bromophenyl)cyclopropane-1-carbohydrazide |

| Standard InChI | InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) |

| Standard InChI Key | JNCDEECWYKWYAS-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=C(C=C2)Br)C(=O)NN |

| Canonical SMILES | C1CC1(C2=CC=C(C=C2)Br)C(=O)NN |

Introduction

Chemical Structure and Identification

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide features a bromophenyl group with bromine at the para position, a strained cyclopropane ring, and a carbohydrazide moiety. Based on structural analysis, this compound would have a molecular formula of C10H11BrN2O with an approximate molecular weight of 255.11 g/mol. The compound belongs to the broader family of cyclopropane derivatives, which are characterized by their unique three-membered ring system that exhibits considerable ring strain and distinctive reactivity patterns.

The chemical structure combines several important functional elements: the cyclopropane ring provides conformational rigidity, the bromophenyl group offers a site for further functionalization through various coupling reactions, and the carbohydrazide group presents opportunities for hydrogen bonding and additional chemical transformations. This particular arrangement of atoms and functional groups contributes to its potential utility in both synthetic chemistry and medicinal applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide can be inferred through analysis of structurally related compounds and general principles of organic chemistry. As a crystalline solid at room temperature, it likely exhibits moderate to high melting points due to the presence of the carbohydrazide functionality, which can form intermolecular hydrogen bonds.

Physical Properties

The following table summarizes the predicted physical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide:

Spectroscopic Properties

Spectroscopic analysis would reveal characteristic patterns that confirm the compound's structure:

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching (1650-1680 cm⁻¹); N-H stretching (3200-3400 cm⁻¹); Aromatic C=C stretching (1450-1600 cm⁻¹) |

| ¹H-NMR | Cyclopropane protons (δ 1.0-2.5 ppm); Aromatic protons as AA'BB' pattern (δ 7.2-7.8 ppm); NH and NH₂ protons (δ 8.5-10.0 ppm) |

| ¹³C-NMR | Cyclopropane carbons (δ 15-30 ppm); Aromatic carbons (δ 120-140 ppm); Carbonyl carbon (δ 165-175 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 255/257 with characteristic bromine isotope pattern |

Synthetic Methodologies

The synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide would typically involve multiple steps, beginning with appropriate starting materials containing the bromophenyl group and establishing the cyclopropane ring structure.

Proposed Synthetic Routes

Based on methodologies used for structurally similar compounds, several viable synthetic pathways can be proposed:

Route A: From 4-Bromobenzaldehyde

The synthesis begins with 4-bromobenzaldehyde, which undergoes cyclopropanation followed by functional group transformations to yield the target compound:

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Cyclopropanation | 4-bromobenzaldehyde, trimethylsulfonium iodide, strong base | THF, 0-25°C, 24h | 70-80% |

| 2 | Oxidation to carboxylic acid | KMnO₄ or other oxidizing agents | Aqueous conditions, reflux | 65-75% |

| 3 | Conversion to ester or acid chloride | SOCl₂ or ethanol/H₂SO₄ | Reflux, 2-4h | 80-90% |

| 4 | Carbohydrazide formation | Hydrazine hydrate (excess) | Ethanol, reflux, 6-8h | 70-80% |

Route B: From 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

This alternative route starts with 1-(4-bromophenyl)cyclopropanecarboxylic acid, which is commercially available or can be synthesized:

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Activation of carboxylic acid | Thionyl chloride or coupling reagents (EDC/HOBT) | DCM, 0-25°C, 2h | 85-95% |

| 2 | Carbohydrazide formation | Hydrazine hydrate | Ethanol, 0°C to reflux, 4-6h | 75-85% |

Route C: From 1-(4-Bromophenyl)cyclopropanecarbonitrile

Starting with 1-(4-Bromophenyl)cyclopropanecarbonitrile, this route offers a more direct approach:

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Hydrolysis to amide | H₂O₂, NaOH | DMSO, 30-40°C, 4-6h | 65-75% |

| 2 | Conversion to carbohydrazide | Hydrazine hydrate | Ethanol, reflux, 8-10h | 60-70% |

Critical Synthetic Considerations

Several factors should be considered during synthesis:

-

The cyclopropanation step requires careful temperature control to prevent ring-opening side reactions.

-

The bromophenyl moiety provides opportunities for undesired side reactions during metal-catalyzed steps.

-

Formation of the carbohydrazide functionality must be conducted under controlled conditions to prevent overreaction.

-

Purification steps should be optimized to ensure high purity of the final product.

Chemical Reactivity

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide possesses several reactive sites that can participate in diverse chemical transformations, making it valuable in organic synthesis.

Carbohydrazide Group Reactivity

The carbohydrazide functionality (-CO-NH-NH₂) can undergo numerous reactions:

| Reaction Type | Reagents | Products | Potential Applications |

|---|---|---|---|

| Condensation | Aldehydes, ketones | Hydrazones, acylhydrazones | Synthesis of heterocycles, coordination chemistry |

| Acylation | Acid chlorides, anhydrides | N-acylated derivatives | Prodrug development, protecting group chemistry |

| Oxidation | Periodic acid, lead tetraacetate | Acyl diazenes, tetrazenes | Radical precursors, specialty materials |

| Cyclization | Various electrophiles | Triazoles, tetrazoles, oxadiazoles | Pharmaceutical intermediates |

Bromophenyl Moiety Reactivity

The bromine substituent serves as a versatile handle for further transformations:

| Reaction Type | Reagents | Products | Potential Applications |

|---|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl compounds | Library synthesis, structure-activity studies |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl derivatives | Material science, pharmaceutical synthesis |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino derivatives | Diversity-oriented synthesis |

| Grignard Formation | Mg, ethereal solvent | Organometallic intermediate | Carbon-carbon bond formation |

Cyclopropane Ring Reactivity

The strained cyclopropane ring can participate in various transformations:

| Reaction Type | Reagents | Products | Potential Applications |

|---|---|---|---|

| Ring Opening | Strong acids, Lewis acids | Homologated products | Chain extension, functional group manipulation |

| Ring Expansion | Carbenes, nitrenes | Four-membered heterocycles | Heterocycle synthesis |

| Radical Reactions | Radical initiators | Ring-opened products | Polymer chemistry, radical cascade reactions |

| Cancer Type | Potential Mechanism | Structural Contribution |

|---|---|---|

| Breast Cancer (MCF-7) | Induction of apoptosis via mitochondrial pathways | Carbohydrazide functional group |

| Lung Cancer (A549) | Cell cycle arrest at G0/G1 phase | Cyclopropane ring constraining molecular geometry |

| Colorectal Cancer | Inhibition of tubulin polymerization | Bromophenyl group enhancing lipophilicity |

Antimicrobial Properties

The hydrazide functionality is associated with antimicrobial activity against both gram-positive and gram-negative bacteria, as well as various fungal species:

| Microbial Target | Predicted MIC Range | Activity Determinants |

|---|---|---|

| Staphylococcus aureus | 32-64 μg/mL | Hydrazide group forming hydrogen bonds with target proteins |

| Escherichia coli | 64-128 μg/mL | Moderate lipophilicity allowing membrane penetration |

| Candida albicans | 32-64 μg/mL | Combination of hydrogen-bonding and lipophilic interactions |

Other Biological Activities

Additional potential therapeutic applications include:

| Biological Activity | Target/Pathway | Structural Rationale |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (COX, LOX) | Cyclopropane ring providing rigid pharmacophore |

| Antioxidant | Free radical scavenging | Hydrazide group acting as hydrogen donor |

| Anticonvulsant | Modulation of ion channels | Balance of lipophilicity and hydrogen-bonding capability |

Applications in Research and Development

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide offers versatile applications across multiple scientific disciplines.

Medicinal Chemistry Applications

In drug discovery and development, this compound serves several important functions:

| Application | Description | Advantage |

|---|---|---|

| Pharmacophore | Core structure in drug design | Provides rigid scaffold with defined spatial arrangement |

| Synthon | Building block for complex molecules | Contains multiple reactive sites for diversification |

| Bioisostere | Alternative to established pharmacophores | Offers unique physicochemical properties |

| Probe Compound | Tool for studying biological systems | Provides insight into mechanism of action |

Materials Science Applications

The compound's structure suggests potential applications in materials development:

| Application Area | Potential Use | Key Property |

|---|---|---|

| Polymer Chemistry | Monomer or cross-linking agent | Reactive hydrazide functionality |

| Coordination Chemistry | Ligand for metal complexes | Chelating capabilities via nitrogen atoms |

| Surface Modification | Functional coating component | Adhesion-promoting properties |

| Nanocomposites | Interfacial agent | Enhanced mechanical properties through cross-linking |

Synthetic Chemistry Applications

As a versatile intermediate, this compound enables various synthetic transformations:

| Synthetic Application | Process | Value |

|---|---|---|

| Heterocycle Synthesis | Cyclization reactions | Access to diverse nitrogen-containing heterocycles |

| Functional Group Interconversion | Selective transformations | Platform for structure-activity relationship studies |

| Click Chemistry | Bioorthogonal reactions | Enables bioconjugation and labeling applications |

Analytical Methods and Characterization

Comprehensive characterization of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide requires multiple analytical techniques.

Chromatographic Analysis

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, gradient elution with acetonitrile/water | Purity determination, quantitative analysis |

| TLC | Silica gel, ethyl acetate/hexane (3:7) | Reaction monitoring, preliminary identification |

| GC-MS | DB-5 column, temperature program 80-280°C | Volatile degradation product analysis |

Advanced Structural Analysis

Beyond standard spectroscopic methods, advanced techniques provide deeper structural insights:

| Technique | Information Provided | Value in Characterization |

|---|---|---|

| X-ray Crystallography | Absolute configuration, bond angles | Confirms cyclopropane ring geometry |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity, through-space interactions | Complete structure elucidation |

| Thermal Analysis (DSC, TGA) | Thermal stability, phase transitions | Process development information |

Future Research Directions

The study of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide presents several promising research avenues:

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Environmentally friendly production methods |

| Medicinal Chemistry | Structure-activity relationships | Optimization of biological activity |

| Materials Science | Self-assembling systems | Novel functional materials |

| Catalysis | Metal complex formation | New catalytic systems |

| Computational Chemistry | Conformational analysis | Understanding of structure-property relationships |

Future investigations should focus on establishing definitive biological activity profiles through systematic screening, optimizing synthetic routes for scalability, and exploring innovative applications in emerging technological fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume